n,1-Bis(2,4-dinitrophenyl)histidine

CAS No.: 3129-33-7

Cat. No.: VC3697940

Molecular Formula: C18H13N7O10

Molecular Weight: 487.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3129-33-7 |

|---|---|

| Molecular Formula | C18H13N7O10 |

| Molecular Weight | 487.3 g/mol |

| IUPAC Name | 2-(2,4-dinitroanilino)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]propanoic acid |

| Standard InChI | InChI=1S/C18H13N7O10/c26-18(27)14(20-13-3-1-11(22(28)29)6-16(13)24(32)33)5-10-8-21(9-19-10)15-4-2-12(23(30)31)7-17(15)25(34)35/h1-4,6-9,14,20H,5H2,(H,26,27) |

| Standard InChI Key | WOZYZMUUGRWSLF-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CC2=CN(C=N2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CC2=CN(C=N2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

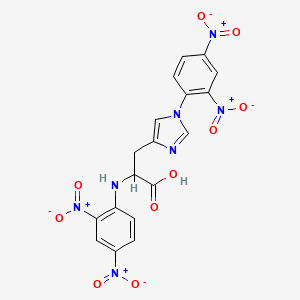

n,1-Bis(2,4-dinitrophenyl)histidine, also known as N,N′-Di(DNP)-L-histidine, is a modified amino acid with a complex molecular structure. It contains the amino acid histidine with two 2,4-dinitrophenyl groups attached to different nitrogen atoms - one at the alpha-amino position and another at the imidazole nitrogen . The compound has a molecular formula of C18H13N7O10 and a molecular weight of 487.3 g/mol .

Nomenclature and Identification

The compound can be identified through various chemical identifiers as presented in Table 1 below:

| Parameter | Value |

|---|---|

| CAS Number | 3129-33-7 |

| IUPAC Name | 2-(2,4-dinitroanilino)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]propanoic acid |

| PubChem CID | 259738 |

| InChIKey | WOZYZMUUGRWSLF-UHFFFAOYSA-N |

| Molecular Formula | C18H13N7O10 |

| Molecular Weight | 487.3 g/mol |

Table 1: Chemical identifiers of n,1-Bis(2,4-dinitrophenyl)histidine

Structural Features

The structural uniqueness of this compound lies in its dual 2,4-dinitrophenyl groups. Each dinitrophenyl group contains a phenyl ring with nitro groups at positions 2 and 4, creating an electron-deficient aromatic system. This structural arrangement impacts the compound's chemical reactivity, spectroscopic properties, and biochemical applications .

The structure consists of:

-

A histidine backbone with its carboxylic acid group

-

A 2,4-dinitrophenyl group attached to the alpha-amino nitrogen

-

A second 2,4-dinitrophenyl group attached to one of the nitrogen atoms in the imidazole ring

-

Four nitro groups (two on each dinitrophenyl moiety) that contribute to the compound's spectroscopic and electronic properties

Physical and Chemical Properties

Physical Properties

The physical properties of n,1-Bis(2,4-dinitrophenyl)histidine are critical for understanding its behavior in research applications and laboratory handling. Table 2 summarizes the key physical properties of this compound:

| Property | Value |

|---|---|

| Physical State | Not specified in available data |

| Color | Not specified in available data |

| Density | 1.78 g/cm³ |

| Boiling Point | 814.1°C at 760 mmHg |

| Melting Point | Not available in current sources |

| Flash Point | 446.2°C |

Table 2: Physical properties of n,1-Bis(2,4-dinitrophenyl)histidine

The high boiling point (814.1°C) and flash point (446.2°C) indicate significant thermal stability, which can be advantageous in applications requiring heat resistance .

Chemical Properties and Reactivity

The chemical behavior of n,1-Bis(2,4-dinitrophenyl)histidine is predominantly influenced by:

-

The electron-withdrawing effects of the four nitro groups (two on each dinitrophenyl moiety)

-

The modified reactivity of the imidazole ring due to the attached dinitrophenyl group

-

The altered nucleophilicity of the alpha-amino nitrogen

-

The carboxylic acid functionality, which retains its acidic properties

These features contribute to the compound's distinctive spectroscopic properties, particularly its strong absorption in the visible region, which facilitates its use in analytical applications .

Synthesis and Preparation Methods

Challenges in Synthesis

The preparation of n,1-Bis(2,4-dinitrophenyl)histidine presents several synthetic challenges:

-

Selective modification of the two nitrogen atoms may require different reaction conditions or protecting group strategies

-

The electron-withdrawing nature of the first dinitrophenyl group may alter the reactivity of the remaining nitrogen toward further dinitrophenylation

-

Purification may be complicated by the presence of mono-substituted byproducts or other partially reacted intermediates

These challenges necessitate careful reaction planning and monitoring to achieve high purity of the final product .

Applications in Biochemical Research

Fluorescence Quenching Systems

One of the most significant applications of n,1-Bis(2,4-dinitrophenyl)histidine and related dinitrophenyl compounds is in the development of intramolecularly quenched fluorogenic substrates (IQFSs). The 2,4-dinitrophenyl group functions effectively as a quencher when paired with appropriate fluorophores such as 7-methoxycoumarin .

Research has demonstrated that the 7-methoxycoumarin/dinitrophenyl pairing combines "high fluorescence intensity with good quenching efficiency," making it valuable for designing sensitive assays for enzymatic activity measurement . The dual dinitrophenyl groups in n,1-Bis(2,4-dinitrophenyl)histidine potentially enhance this quenching capability, allowing for more sensitive detection systems.

Protein and Peptide Labeling

The distinctive spectroscopic properties of dinitrophenyl groups make n,1-Bis(2,4-dinitrophenyl)histidine useful for protein and peptide labeling applications. The strong absorption of dinitrophenyl groups at around 410 nm allows for spectrophotometric detection and quantification of labeled biomolecules .

Molar absorption coefficients have been determined for various dinitrophenyl-amino acid derivatives, with values ranging from approximately 7,753 to 14,370 M⁻¹·cm⁻¹ at 410 nm, depending on the specific structure . This property enables precise quantification of compounds containing dinitrophenyl groups in biochemical research.

Comparative Analysis with Related Compounds

Comparison with Mono-substituted Derivative

n,1-Bis(2,4-dinitrophenyl)histidine differs significantly from its mono-substituted counterpart, N-(2,4-dinitrophenyl)-L-histidine, in both structure and properties. Table 3 presents a comparative analysis of these two compounds:

| Property | n,1-Bis(2,4-dinitrophenyl)histidine | N-(2,4-dinitrophenyl)-L-histidine |

|---|---|---|

| Molecular Formula | C18H13N7O10 | C12H11N5O6 |

| Molecular Weight | 487.3 g/mol | 321.25 g/mol |

| CAS Number | 3129-33-7 | 10457-26-8 |

| Density | 1.78 g/cm³ | 1.665 g/cm³ |

| Boiling Point | 814.1°C at 760 mmHg | 716.3°C at 760 mmHg |

| Flash Point | 446.2°C | 387°C |

| Structure | Two dinitrophenyl groups | One dinitrophenyl group |

Table 3: Comparison between bis- and mono-dinitrophenyl histidine derivatives

The additional dinitrophenyl group in n,1-Bis(2,4-dinitrophenyl)histidine contributes to its higher molecular weight, increased density, and elevated thermal properties compared to the mono-substituted derivative .

Functional Differences

The presence of the second dinitrophenyl group in n,1-Bis(2,4-dinitrophenyl)histidine significantly alters its chemical behavior and applications compared to mono-substituted histidine:

-

Enhanced spectroscopic properties due to the additional chromophore

-

Modified reactivity of the imidazole ring, affecting its coordination chemistry and acid-base properties

-

Potentially stronger quenching capabilities in fluorescence applications

-

Different solubility profile and interaction with biomolecules

These differences make n,1-Bis(2,4-dinitrophenyl)histidine particularly suited for specialized applications that benefit from the dual dinitrophenyl modification .

Research Developments and Future Directions

Current Research Applications

Current research utilizing n,1-Bis(2,4-dinitrophenyl)histidine appears primarily focused on:

-

Development of sensitive detection systems exploiting its spectroscopic properties

-

Applications in protein labeling and modification strategies

-

Potential use as a reference standard or analytical tool in biochemical research

The compound's unique structural features make it valuable in specialized research contexts where its distinctive properties provide advantages over other histidine derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume